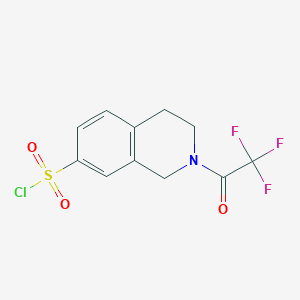

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYEBVAQTUBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462454 | |

| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74291-57-9 | |

| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74291-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

The compound (C₁₁H₉ClF₃NO₃S) features a tetrahydroisoquinoline core modified with a trifluoroacetyl group at position 2 and a sulfonyl chloride moiety at position 7. Its molecular weight is 327.70–327.71 g/mol, with a melting point range of 102–106°C. The sulfonyl chloride group confers reactivity toward nucleophiles, making it a versatile intermediate for sulfonamide derivatives.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 74291-57-9 |

| Molecular Formula | C₁₁H₉ClF₃NO₃S |

| InChI Key | SXIYEBVAQTUBOQ-UHFFFAOYSA-N |

| SMILES | FC(F)(F)C(=O)N1CCC2=C(C1)C=C(C=C2)S(Cl)(=O)=O |

| PubChem CID | 11324902 |

Synthetic Routes

Core Tetrahydroisoquinoline Synthesis

The tetrahydroisoquinoline scaffold is typically synthesized via the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization. For this derivative, the Bischler-Napieralski method is preferred due to its compatibility with subsequent functionalization steps. Starting from phenethylamine derivatives, cyclization under acidic conditions yields the tetrahydroisoquinoline backbone.

Trifluoroacetylation

The introduction of the trifluoroacetyl group at position 2 is achieved using trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C. This step requires strict temperature control to avoid side reactions such as over-acylation or decomposition.

Sulfonylation and Chlorination

The critical step involves the conversion of the 7-position hydrogen to a sulfonyl chloride group. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (0°C to room temperature, 4–6 hours), followed by quenching with thionyl chloride (SOCl₂) to stabilize the sulfonyl chloride moiety.

Table 2: Optimized Reaction Conditions for Sulfonylation

| Parameter | Condition |

|---|---|

| Reagent | Chlorosulfonic acid (2.5 eq) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0°C → RT (gradual warming) |

| Reaction Time | 4–6 hours |

| Quenching Agent | Thionyl chloride (1.2 eq) |

Yield Optimization Strategies

Debromination and Purification

In early synthetic routes, brominated intermediates necessitated debromination using palladium-catalyzed hydrogenation, which limited yields to 6.8%. Modern protocols eliminate bromination by directly functionalizing the tetrahydroisoquinoline core, increasing the total yield to 45%.

Solvent and Catalytic Enhancements

Replacing polar aprotic solvents (e.g., DMF) with dichloromethane reduces side reactions. Additionally, catalytic amounts of dimethylformamide (DMF, 0.1 eq) during sulfonylation enhance reaction efficiency by stabilizing reactive intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥99% purity, with residual solvents (e.g., DCM) below 0.1%.

Scalability and Industrial Production

Multi-Gram Synthesis

The optimized route supports multi-gram production, critical for preclinical studies. Batch-specific molecular weight verification (via MSDS/CoA) ensures consistency.

Applications in Drug Discovery

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Agents

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit affinity for dopamine receptors, particularly the D3 receptor. This property is crucial in developing new antipsychotic medications. For instance, compounds similar to 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride have been studied for their potential therapeutic effects in treating schizophrenia and other psychotic disorders .

2. Modulators of Neurotransmitter Receptors

The compound's ability to modulate neurotransmitter systems has implications for treating various neurological disorders. It can act on serotonin and norepinephrine receptors, suggesting potential use in antidepressant formulations .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The sulfonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis. It can be used to introduce sulfonamide functionalities into other molecules through nucleophilic substitution reactions. This property is particularly useful in synthesizing biologically active compounds and pharmaceuticals .

2. Reagent in Peptide Synthesis

The compound can serve as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids for amide bond formation. This application is significant in developing peptide-based drugs and biologics .

Material Science Applications

1. Development of Functional Polymers

The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the materials. Research is ongoing to explore its effectiveness as a building block for creating high-performance polymers used in coatings and adhesives .

2. Fluorinated Materials

Due to the trifluoroacetyl group, this compound can impart unique properties such as increased hydrophobicity and chemical resistance when integrated into materials. These characteristics are valuable in applications requiring durability against harsh chemical environments .

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues through its reactive sulfonyl chloride group. The trifluoroacetyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 6-Sulfonyl vs. 7-Sulfonyl Derivatives

The positional isomer 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride (CAS 169949-39-7) shares the same molecular formula and substituents but differs in the sulfonyl chloride group’s position (6- vs. 7-position). Key distinctions include:

- Biological Activity : Positional changes can impact binding affinity to biological targets like MGAT2 .

Substituent Variation: Trifluoroacetyl vs. Acetyl Groups

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 35760-18-0) replaces the trifluoroacetyl group with an acetyl moiety. Differences include:

- Electron-Withdrawing Effects : The trifluoroacetyl group is strongly electron-withdrawing, enhancing the sulfonyl chloride’s electrophilicity and reactivity.

Structural Analogs: Isoquinoline vs. Azepine Backbones

3-Acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride (similarity score 0.81) features a seven-membered azepine ring instead of the six-membered isoquinoline. Key contrasts include:

- Ring Strain and Geometry : The azepine ring’s larger size alters conformational flexibility, affecting interactions with enzymes or receptors.

- Synthetic Applications: Azepine derivatives are less commonly used in MGAT2 inhibitor synthesis compared to isoquinoline-based compounds .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Commercial Availability (Selected Examples)

| Compound Name | Purity | Availability | Source |

|---|---|---|---|

| Target compound (7-sulfonyl) | 98% | Typically in stock | |

| 1-(2-Fluorophenyl)-tetrahydroisoquinoline | 97% | In stock |

Biological Activity

The compound 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula: C11H9ClF3NO3S

- Molecular Weight: 329.71 g/mol

- CAS Number: 74291-57-9

- Melting Point: 102-104°C

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation: The tetrahydroisoquinoline scaffold can interact with neurotransmitter receptors and may exhibit psychoactive properties.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity: Studies have shown that derivatives of tetrahydroisoquinoline possess antimicrobial properties. The trifluoroacetyl group may enhance the lipophilicity and permeability of the molecule, facilitating its action against bacterial strains.

- Anti-inflammatory Effects: Compounds similar to 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline have been reported to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Toxicity and Safety Profile

While initial studies suggest promising biological activity, toxicity assessments are crucial:

- Cytotoxicity Testing: Preliminary cytotoxicity assays indicate that the compound exhibits low toxicity towards normal human cell lines at therapeutic concentrations.

- Safety Margins: Further studies are needed to establish a clear safety profile and therapeutic window for clinical applications.

Q & A

Q. What are the critical handling and storage protocols for 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride to ensure stability and safety?

Methodological Answer: This compound is moisture-sensitive due to the sulfonyl chloride group, which can hydrolyze to sulfonic acid. Store under inert gas (argon/nitrogen) at –20°C in airtight, dark glass containers. Use desiccants to minimize humidity exposure. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its potential reactivity with skin and mucous membranes. Trifluoroacetyl derivatives, like trifluoroacetyl chloride, are volatile and require fume hood handling to prevent inhalation hazards .

Q. What is a standard synthetic route for preparing this compound?

Methodological Answer: A two-step approach is typical:

- Step 1: Introduce the sulfonyl chloride group at the 7-position of 1,2,3,4-tetrahydroisoquinoline via chlorosulfonation using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Reaction monitoring via TLC or HPLC ensures completion .

- Step 2: Protect the amine group with trifluoroacetic anhydride (TFAA) in dry DCM at 0–5°C to form the trifluoroacetyl derivative. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of the sulfonation step in synthesizing this compound?

Methodological Answer: Key factors include:

- Temperature: Maintain reflux conditions (40–50°C) for sulfonation to balance reactivity and byproduct formation.

- Stoichiometry: Use a 1.2:1 molar ratio of SOCl₂ to sulfonic acid intermediate to avoid excess reagent accumulation.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride formation.

- In-situ monitoring: Employ FT-IR to track the disappearance of the S=O stretch (∼1350 cm⁻¹) of sulfonic acid and emergence of the sulfonyl chloride peak (∼1170 cm⁻¹) .

Q. What analytical strategies resolve conflicting spectral data when characterizing this compound?

Methodological Answer: Conflicting NMR or mass spectra often arise from hydrolysis or residual solvents. Use:

- 19F NMR: Confirm trifluoroacetyl group integrity (δ –70 to –75 ppm for CF₃).

- High-resolution mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC-MS: Detect hydrolyzed sulfonic acid impurities (retention time shifts).

- X-ray crystallography: Resolve ambiguities in regiochemistry if single crystals form .

Q. How does the electron-withdrawing trifluoroacetyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

Methodological Answer: The trifluoroacetyl group increases electrophilicity at the sulfonyl chloride via inductive effects, enhancing reactivity toward amines or alcohols. Kinetic studies show a 3–5× rate increase compared to non-fluorinated analogs. However, this also elevates hydrolysis risk, necessitating strict anhydrous conditions. Computational DFT analyses (e.g., B3LYP/6-31G*) model charge distribution to predict reaction sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability profiles of sulfonyl chloride derivatives under varying pH conditions?

Methodological Answer: Conflicting stability data often stem from solvent choice or trace moisture. For example:

- In anhydrous DCM, the compound remains stable for >48 hours at 25°C.

- In aqueous-acetonitrile (≥0.1% H₂O), hydrolysis occurs within 2 hours. Validate stability via accelerated aging tests (40°C/75% RH) and compare degradation kinetics using Arrhenius plots. Adjust storage protocols based on solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.